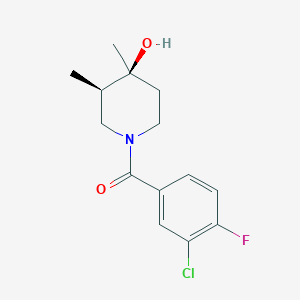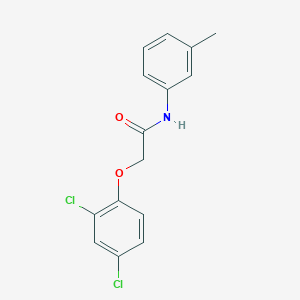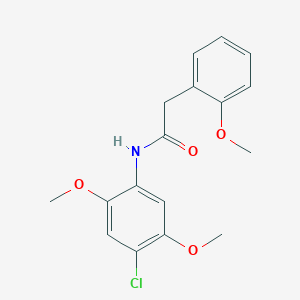
5-butyl-4-(1H-pyrazol-3-ylcarbonyl)-1-(5,6,7,8-tetrahydro-1-naphthalenyl)-2-piperazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Although specific synthesis details for this compound are not readily available, compounds with similar structural motifs typically involve multi-step synthetic routes. These routes may include condensation, oxidation, and reductive amination steps, among others. For example, the synthesis of related piperazine derivatives has been achieved from propynol and diazomethane in a sequence of condensation, oxidation, and reductive amination steps, followed by chlorination and cyclization (Teng Da-wei, 2013).
Molecular Structure Analysis
The molecular structure of such compounds can be elucidated using techniques like X-ray crystallography, NMR (Nuclear Magnetic Resonance), and MS (Mass Spectrometry). The structure is likely characterized by the presence of multiple rings, including the piperazinone ring and the tetrahydro-1-naphthalenyl moiety, which may confer rigidity and a specific three-dimensional conformation to the molecule.
Chemical Reactions and Properties
The chemical reactivity of this compound would be influenced by its functional groups. The piperazinone ring may undergo nucleophilic attacks, and the pyrazolylcarbonyl group could be involved in condensation reactions. The butyl side chain may also participate in reactions typical of aliphatic hydrocarbons, such as halogenation or oxidation.
Physical Properties Analysis
The physical properties of this compound, such as melting point, boiling point, and solubility, would be influenced by its molecular weight, polarity, and the presence of hydrogen-bonding sites. The compound's complex structure suggests moderate to low water solubility, while its solubility in organic solvents might be higher.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and stability, would be influenced by the functional groups present in the molecule. The piperazinone nitrogen might exhibit basic properties, while the carbonyl group could contribute to the compound's acidity and reactivity in nucleophilic addition reactions.
For more information on related compounds and their properties, further research in scientific databases and publications is recommended.
References
- Teng, D. (2013). Synthesis of 5-benzyl-4,5,6,7-tetrahydropyrazolo [1,5-a] piperazine. Applied Chemical Industry. Link to the paper.
Wissenschaftliche Forschungsanwendungen
Receptor Interaction and Pharmacology
Structurally similar compounds have been studied for their interactions with various receptors, indicating their potential in the development of receptor antagonists or agonists. For example, compounds with similar structures have shown binding affinity toward cannabinoid CB1 and CB2 receptors, suggesting their use in studying cannabinoid receptor pharmacology and potentially treating related disorders (Ruiu et al., 2003).
Antimicrobial and Biofilm Inhibition
Compounds with structural similarities have demonstrated potent antibacterial efficacies and biofilm inhibition activities, indicating their potential in addressing antibiotic resistance and biofilm-associated infections. For instance, certain derivatives have shown significant inhibitory activity against MRSA and VRE bacterial strains (Mekky & Sanad, 2020).
Antioxidant and Cytotoxic Activities
Research on related compounds has also explored their antioxidant and cytotoxic activities, highlighting their potential in cancer research and therapy. Some derivatives have shown excellent free radical scavenging efficacies and cytotoxic effects against cancer cell lines, suggesting their use in developing new anticancer agents (Mistry et al., 2016).
Serotonin Receptor Modulation
The synthesis and pharmacological testing of conformationally constrained butyrophenones as antagonists at 5-HT(2A), 5-HT(2B), and 5-HT(2C) serotonin receptors have been reported, useful for understanding the role of each 5-HT(2) subtype in pathophysiology and for the development of drugs targeting these receptors (Brea et al., 2002).
Molecular Structure and Drug Design
The synthesis and molecular structure investigations of new compounds incorporating heterocyclic moieties, such as pyrazole, piperidine, and aniline, have been conducted, providing insights into drug design and development. These studies include X-ray crystallography, Hirshfeld, and DFT calculations, offering a basis for understanding molecular interactions and designing drugs with improved efficacy and selectivity (Shawish et al., 2021).
Eigenschaften
IUPAC Name |
5-butyl-4-(1H-pyrazole-5-carbonyl)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c1-2-3-9-17-14-26(20-11-6-8-16-7-4-5-10-18(16)20)21(27)15-25(17)22(28)19-12-13-23-24-19/h6,8,11-13,17H,2-5,7,9-10,14-15H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBAXNCBHISNRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CN(C(=O)CN1C(=O)C2=CC=NN2)C3=CC=CC4=C3CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-butyl-4-(1H-pyrazol-3-ylcarbonyl)-1-(5,6,7,8-tetrahydro-1-naphthalenyl)-2-piperazinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-hydroxyphenyl)-N-[1-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-1H-indazol-3-yl]acetamide](/img/structure/B5532952.png)

![(4aS*,7aR*)-1-{[(3,5-dimethylbenzyl)thio]acetyl}-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5532963.png)
![3-(2-fluorophenyl)benzo[f]quinoline-1-carboxylic acid](/img/structure/B5532975.png)
![2-[(5-chloro-1,3-benzoxazol-2-yl)thio]-1-(3-nitrophenyl)ethanone](/img/structure/B5532982.png)

![4-[2-(1-azepanyl)-2-oxoethylidene]-2,2-dimethyl-1,2,3,4-tetrahydrobenzo[f]isoquinoline](/img/structure/B5532991.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-ethoxyethyl)-N-methyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide](/img/structure/B5532997.png)
![(3S*,4R*)-1-[4-(diethylamino)benzoyl]-N,N-dimethyl-4-propyl-3-pyrrolidinamine](/img/structure/B5533005.png)
![1-{3-[(4-fluorobenzyl)thio]propanoyl}-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5533008.png)
![(1S*,5R*)-3-[(2-amino-3-pyridinyl)methyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5533014.png)
![N-[(3S*,4R*)-1-[(1-methyl-1H-indol-2-yl)methyl]-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5533016.png)
![1-[(4-chlorophenyl)sulfonyl]-N-[3-(1-pyrrolidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5533022.png)